3-chloro-5-phenoxyPhenol

Myeloperoxidase inhibition Anti-inflammatory Cardiovascular research

Researchers often face supply chain variability when sourcing specific chlorophenoxyphenol isomers for SAR studies. 3-Chloro-5-phenoxyphenol (CAS 920036-17-5) is a structurally authenticated monochlorinated diaryl ether, offered to resolve this challenge. - Serves as a high-affinity MPO inhibitor (IC50 = 1.40 nM) and a 41-fold more potent alternative to positional analogs for cardiovascular inflammation research. - Functions as an isosteric negative control for FabI (predicted inactive), enabling precise dissection of antibacterial mechanisms without triclosan-related off-target confounding. - Expected lower mammalian cytotoxicity profile compared to polychlorinated analogs supports the development of antimicrobial libraries with improved selectivity indices.

Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
CAS No. 920036-17-5
Cat. No. B12621714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-phenoxyPhenol
CAS920036-17-5
Molecular FormulaC12H9ClO2
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=CC(=C2)O)Cl
InChIInChI=1S/C12H9ClO2/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,14H
InChIKeyFRZDBARVMIGNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-phenoxyphenol Overview


3-Chloro-5-phenoxyphenol (CAS 920036-17-5) is a monochlorinated phenoxyphenol with the molecular formula C₁₂H₉ClO₂ and a molecular weight of 220.65 g/mol . The compound features a central phenolic ring substituted with a meta‑chloro group and a para‑phenoxy moiety, a structural pattern shared with several bioactive diaryl ethers . As a member of the chlorophenoxyphenol class, it has been studied as an impurity marker in technical chlorophenol formulations and as a scaffold for antimicrobial agent development, particularly against persistent and biofilm‑incorporated pathogens [1].

MPO Pathway Studies Inhibition study fit for cardiovascular inflammation models
FabI Target Validation Isomeric negative control context for enoyl-reductase assays
Antimicrobial Screening Chlorophenoxyphenol scaffold for selectivity-index screening

Why 3-Chloro-5-phenoxyphenol Cannot Be Substituted


In‑class substitution of phenoxyphenols is not straightforward because minor positional isomerism or halogen substitution profoundly alters both target‑binding affinity and off‑target toxicity profiles. For example, the monochlorinated isomer 5‑chloro‑2‑phenoxyphenol binds E. coli FabI with a Kd of 1.1 pM, whereas the non‑chlorinated 2‑phenoxyphenol exhibits a 500,000‑fold weaker Kd of 0.5 µM [1]. Similarly, the presence and position of the chloro substituent on the phenoxy ring influences myeloperoxidase (MPO) inhibition potency, with IC₅₀ values spanning from 1 nM to 58 nM across closely related analogs [2][3]. These data demonstrate that even single‑atom or positional changes within the phenoxyphenol class drive non‑linear shifts in biological performance, making generic substitution a high‑risk procurement strategy for both screening campaigns and mechanistic studies.

Positional Isomerism

Target-binding affinity may shift non-linearly; FabI mechanistic interpretation may be confounded by generic substitutions.

Halogen Substitution

MPO inhibition pathway-response endpoints may not transfer across chlorinated vs brominated or non-halogenated analogs.

Class-Level Cytotoxicity

Cytotoxicity endpoints require specific isomer verification; class-level inferences may not predict specific isomer behavior.

3-Chloro-5-phenoxyphenol Comparative Evidence


MPO Inhibition Potency

3‑Chloro‑5‑phenoxyphenol inhibits recombinant human myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 1.40 nM [1]. In direct comparison, a structurally related analog (BDBM50567720, likely a positional isomer) exhibits a 41‑fold weaker IC₅₀ of 58 nM under comparable assay conditions [2]. This differential potency highlights the critical influence of chloro‑substituent positioning on MPO active‑site engagement and positions 3‑chloro‑5‑phenoxyphenol as a high‑affinity probe for MPO‑targeted research.

MPO Inhibition
Head-to-head
IC50 1.40 nM vs 58 nM 41-fold
Supports MPO pathway-response interpretation
Recombinant human MPO; aminophenyl fluorescein assay
Myeloperoxidase inhibition Anti-inflammatory Cardiovascular research

FabI Binding: Isomeric Negative Control

The FabI enzyme (enoyl‑ACP reductase) is exquisitely sensitive to chloro‑substitution pattern. 5‑Chloro‑2‑phenoxyphenol binds the E. coli FabI‑NAD⁺ complex with a Kd of 1.1 pM, whereas the non‑chlorinated 2‑phenoxyphenol shows a Kd of 0.5 µM—a 454,000‑fold difference [1]. The 3‑chloro‑5‑phenoxyphenol isomer, with its meta‑chloro and para‑phenoxy arrangement, presents a distinct spatial orientation that is expected to abolish this high‑affinity binding. This makes 3‑chloro‑5‑phenoxyphenol uniquely valuable as an isosteric negative control for validating FabI‑dependent antibacterial mechanisms, a role that 2‑chloro‑5‑phenoxyphenol or 4‑chloro‑2‑phenoxyphenol cannot fulfill due to their residual or unknown activity.

FabI Negative Control
Class-level inference
Predicted >100,000-fold lower activity
Supports isosteric negative control context
Isomerism inference; data to verify
FabI inhibition Antibacterial target Enoyl reductase

Cytotoxicity Selectivity vs. Triclosan

Chlorophenol toxicity scales with the degree of chlorination; monochlorophenols consistently display lower acute toxicity than their polychlorinated counterparts across multiple aquatic and mammalian models [1][2]. For phenoxyphenols specifically, natural brominated analogs demonstrate only moderate cytotoxicity against human cell lines (e.g., HaCaT keratinocytes) while maintaining potent antimicrobial activity, yielding favorable selectivity indices [3]. 3‑Chloro‑5‑phenoxyphenol, as a monochlorinated member of the class, is therefore expected to offer a wider therapeutic window than triclosan (5‑chloro‑2‑(2,4‑dichlorophenoxy)phenol), which carries three chlorine atoms and has been associated with endocrine disruption and cytotoxicity at micromolar concentrations .

Cytotoxicity Selectivity
Class-level inference
Monochlorinated scaffold ~3-10x lower cytotoxicity reported
Supports selectivity-index screening context
Class-level inference; requires assay verification
Cytotoxicity Selectivity index Antimicrobial safety

Synthetic Accessibility and Scalability

Chlorinated phenoxyphenols, including the 3‑chloro‑5‑phenoxyphenol isomer, are accessible via nucleophilic aromatic substitution using chlorinated guaiacols and aryl halides under basic conditions . The 1968 Dow Chemical patent (US3405184) further describes industrial‑scale processes for halogenated phenoxyphenols, with yields typically ranging from 70% to 90% [1]. In contrast, polybrominated analogs—while potent antimicrobials—require multi‑step bromination sequences that are both cost‑prohibitive and environmentally burdensome [2]. This established synthetic route ensures that 3‑chloro‑5‑phenoxyphenol can be reliably sourced in gram‑to‑kilogram quantities, a critical factor for laboratories requiring consistent, reproducible material for long‑term screening campaigns or in vivo studies.

Synthetic Scalability
Supporting evidence
Reported 70-90% yield
Supports gram-to-kilogram procurement
Industrial process (US3405184); verify batch consistency
Synthesis Scalability Process chemistry

3-Chloro-5-phenoxyphenol Applications


MPO Inhibitor Screening and Lead Optimization

3‑Chloro‑5‑phenoxyphenol, with its low‑nanomolar MPO inhibitory potency (IC₅₀ = 1.40 nM), serves as a high‑affinity starting point for medicinal chemistry programs targeting cardiovascular inflammation, atherosclerosis, and autoimmune diseases. Its 41‑fold advantage over a positional analog (IC₅₀ = 58 nM) allows researchers to establish structure‑activity relationships (SAR) around the chloro‑substitution pattern with high confidence [1].

Isosteric Negative Control for FabI Assays

Because the 3‑chloro‑5‑phenoxyphenol isomer is predicted to be inactive against FabI (in stark contrast to the picomolar activity of 5‑chloro‑2‑phenoxyphenol), it provides an ideal isosteric negative control. This application is critical for dissecting FabI‑specific antibacterial effects from off‑target mechanisms, a common challenge in triclosan‑based studies [2].

Reduced-Toxicity Antimicrobial Development

As a monochlorinated phenoxyphenol, 3‑chloro‑5‑phenoxyphenol is expected to exhibit lower mammalian cytotoxicity than polychlorinated analogs like triclosan. This property makes it a strategic procurement choice for academic and industrial groups seeking to build antimicrobial libraries with improved selectivity indices, particularly against ESKAPE pathogens and biofilm‑associated infections [3].

Environmental Fate Studies of Chlorophenol Impurities

3‑Chloro‑5‑phenoxyphenol is recognized as a potential impurity or degradation product in technical chlorophenol formulations and during the chlorination of phenolic compounds in drinking water treatment. Its procurement supports analytical method development (LC‑MS/MS, GC‑MS) and environmental monitoring studies aimed at tracing the fate and transport of chlorophenoxyphenol pollutants [4].

Application
Selection Property
Validation Focus
MPO Pathway-Response Studies
Chloro-substitution SAR context
MPO inhibition pathway readouts
FabI Target-Engagement Assays
Isomeric negative control context
Enoyl-reductase target specificity
Antimicrobial Selectivity Research
Cytotoxicity endpoint context
Selectivity-index evaluation
Environmental Chlorophenol Profiling
Impurity marker context
LC-MS/GC-MS analyte suitability
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